molecular formula C13H17NO3S B141129 N-(2-butylbenzofuran-5-yl)methanesulfonamide CAS No. 437652-07-8

N-(2-butylbenzofuran-5-yl)methanesulfonamide

Cat. No. B141129
M. Wt: 267.35 g/mol
InChI Key: HACDESLXZXBASP-UHFFFAOYSA-N
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Description

“N-(2-butylbenzofuran-5-yl)methanesulfonamide” is a chemical compound that is gaining popularity in the pharmaceutical industry due to its various applications . It is an intermediate in the preparation of Dronedarone , a drug used mainly for the indication of cardiac arrhythmias .


Synthesis Analysis

The synthesis of “N-(2-butylbenzofuran-5-yl)methanesulfonamide” involves several steps. In some embodiments, the intermediate of formula (9) can be converted to the “N-(2-butylbenzofuran-5-yl)methanesulfonamide” of formula (3) by reacting the compound of formula (9) with a methanesulfonamide reagent, optionally in the presence of a catalyst, base, ligand and/or organic solvent so as to replace the leaving group X .


Molecular Structure Analysis

The molecular formula of “N-(2-butylbenzofuran-5-yl)methanesulfonamide” is C13H17NO3S. Its molecular weight is 267.35 g/mol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(2-butylbenzofuran-5-yl)methanesulfonamide” are complex and involve several steps. The details of these reactions are described in the patents .


Physical And Chemical Properties Analysis

“N-(2-butylbenzofuran-5-yl)methanesulfonamide” is a white to off-white powder . Its density is 1.257, boiling point is 399.861ºC at 760 mmHg, and refractive index is 1 .

Scientific Research Applications

Microbial Anaerobic Oxidation of Methane

N-(2-butylbenzofuran-5-yl)methanesulfonamide is linked to microbial anaerobic oxidation of methane (AOM) in marine environments. AOM is a crucial process mediated by a consortium of methanotrophic archaea and sulfate-reducing bacteria. The anaerobic methane oxidizers (ANME-1, -2, and -3) have distinct lipid biomarker signatures, which are essential for their chemotaxonomic identification. These biomarker signatures are critical in understanding the role and function of these microbial communities in methane oxidation processes (Niemann & Elvert, 2008).

Methanotrophs and Biotechnological Applications

Methanotrophs, bacteria that use methane as their sole carbon source, offer a wide array of potential biotechnological applications. They can produce valuable products like single-cell protein, biopolymers, nanotechnology components, soluble metabolites (methanol, formaldehyde, organic acids, ectoine), lipids (for biodiesel and health supplements), and even vitamin B12. Additionally, they may be genetically engineered to produce novel compounds like carotenoids or farnesene. The versatility of methanotrophs in utilizing methane as a carbon source underlines their potential in generating value while mitigating a greenhouse gas (Strong, Xie, & Clarke, 2015).

Oxidation of Sulfur Compounds

The compound is also involved in the oxidation of sulfur compounds, a significant process in reducing the harmful effects of nauseous by-products like methanethiol, dimethylsulfide, and dimethyldisulfide produced by various industrial processes. Different photocatalytic processes have been designed for the oxidation of these compounds, and the efficiency of these processes varies based on parameters such as reactor type, photocatalytic materials, and gas flow. Understanding these processes is crucial for minimizing the malodorous effects of these sulfur compounds in industrial and water treatment plants (Cantau et al., 2007).

properties

IUPAC Name

N-(2-butyl-1-benzofuran-5-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-3-4-5-12-9-10-8-11(14-18(2,15)16)6-7-13(10)17-12/h6-9,14H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACDESLXZXBASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(O1)C=CC(=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432232
Record name N-(2-Butyl-1-benzofuran-5-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-butylbenzofuran-5-yl)methanesulfonamide

CAS RN

437652-07-8
Record name N-(2-Butyl-1-benzofuran-5-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The following are placed in an equipped reactor under an argon atmosphere: 13 g of cesium carbonate (39.9 mmol), 3 g of methanesulfonamide (31.5 mmol), 250 mg of Pd(dba)2 (0.4 mmol) and 440 mg of 2-(di-tert-butylphosphino)-2′,4′,6′-triisopropyl-1,1′-biphenyl (ligand L1) (1.04 mmol). 5.5 g of 2-n-butyl-5-bromobenzofuran (compound IX or II) (21.7 mmol) dissolved in 55 ml of dioxane are then added by syringe. The reaction medium is then stirred and heated at 100° C. for 24 hours.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
440 mg
Type
reactant
Reaction Step Three
Quantity
5.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
compound IX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
55 mL
Type
solvent
Reaction Step Four
Quantity
250 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A process for synthesizing dronedarone was described in patent application WO 02/48132, mentioned previously, using 2-n-butyl-5-nitrobenzofuran, which is reduced, under pressure with hydrogen in the presence of platinum oxide as catalyst to form 2-n-butyl-5-aminobenzofuran. This benzofuran derivative is then subjected to the action of methanesulfonyl chloride, which gives 2-n-butyl-5-methanesulfonamidobenzofuran, which is treated with 4-[3-(di-n-butylamino)propoxy]benzoyl chloride to obtain dronedarone.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The following are placed in a 20 ml tube predried in an oven: 2 equivalents of base and 1.5 equivalents of methanesulfonamide, 2 mol % of Pd(dba)2 and 5 mol % of 2-(di-tert-butylphosphino)-2′,4′,6′-triisopropyl-1,1′-biphenyl (ligand L1). The tube is stoppered with a septum and placed under an inert atmosphere of argon, and 1 equivalent of 2-n-butyl-5-bromobenzofuran (compound IX or II) dissolved in 10 volumes of solvent is then added by syringe. The reaction medium is then stirred and heated to the reflux point of the solvent or at 100° C. for 24 hours, while monitoring the reaction progress by TLC (eluent: 20/80 ethyl acetate/methylcyclohexane) or by HPLC. At the end of the reaction, the reaction medium is diluted with ethyl acetate and then filtered while hot. The filtrate is then concentrated to give, when cold, crystallization of the desired compound I.
[Compound]
Name
base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound IX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ethyl acetate methylcyclohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

Methanesulfonyl chloride (0.92 g, 0.6 mL, 8.0 mmol) was added dropwise to a stirred boiling mixture of 2-butyl-5-benzofuranylamine hydrochloride [12a] (0.90 g, 4.0 mmol), tetramethylammonium chloride (0.11 g, 1.0 mmol) and toluene (10 mL) for 1 hour. The mixture was stirred under reflux conditions for 1 hour. Ethyl acetate (20 mL) and water (30 mL) were added to the cold mixture. The organic layer was separated and aqueous layer was extracted with ethyl acetate (2×20 mL). The combined organic layers were dried over sodium sulfate and evaporated under reduced pressure to give 1.01 g (94.0%) of N-(2-butyl-5-benzofuranyl)methanesulfonamide [14] with mp 104.9-105.9° C.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.11 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-butylbenzofuran-5-yl)methanesulfonamide
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N-(2-butylbenzofuran-5-yl)methanesulfonamide

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